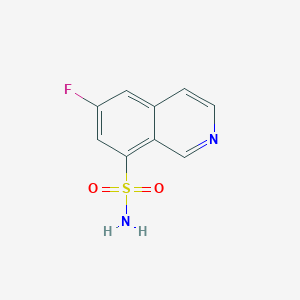
(2S)-4-Amino-1-(tert-butoxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Amino-1-(tert-butoxy)butan-2-ol is an organic compound with a unique structure that includes an amino group, a tert-butoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-1-(tert-butoxy)butan-2-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-4-Amino-1-(tert-butoxy)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-4-Amino-1-(tert-butoxy)butan-2-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxy group may provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- (2S)-4-Amino-1-butanol
- (2S)-4-Amino-1-(methoxy)butan-2-ol
- (2S)-4-Amino-1-(ethoxy)butan-2-ol
Comparison: Compared to these similar compounds, (2S)-4-Amino-1-(tert-butoxy)butan-2-ol is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where steric effects are crucial.
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S)-4-amino-1-[(2-methylpropan-2-yl)oxy]butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)11-6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
HGOSLPJRPARNFE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](CCN)O |
Canonical SMILES |
CC(C)(C)OCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


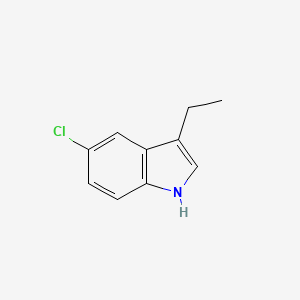
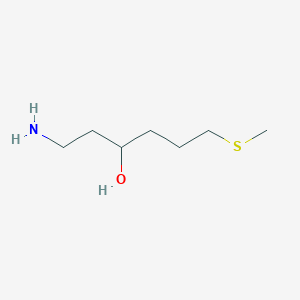
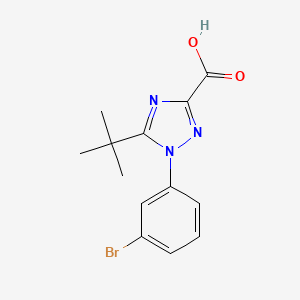
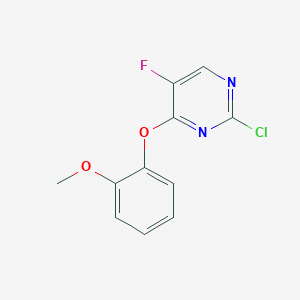
![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)
![3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211768.png)
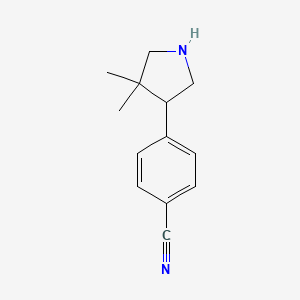
![3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13211779.png)
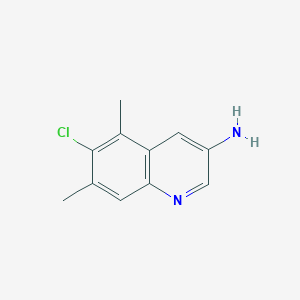
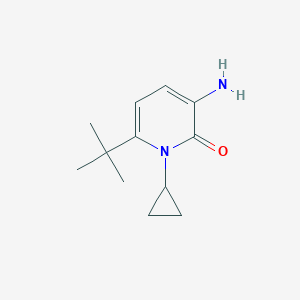
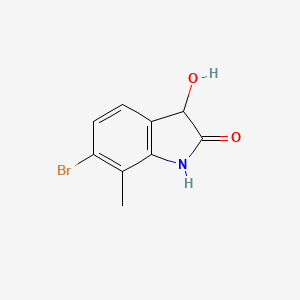
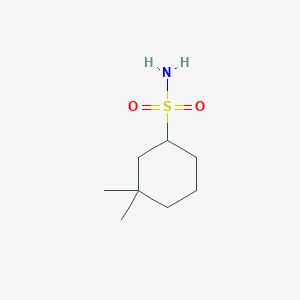
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate](/img/structure/B13211813.png)
